Pyrazino[2,3-c]pyridazine

Catalog No.
S15337896
CAS No.
254-96-6
M.F
C6H4N4
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazino[2,3-c]pyridazine

CAS Number

254-96-6

Product Name

Pyrazino[2,3-c]pyridazine

IUPAC Name

pyrazino[2,3-c]pyridazine

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C6H4N4/c1-2-9-10-6-5(1)7-3-4-8-6/h1-4H

InChI Key

OUFHXMSGJIYFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=NC=CN=C21

Pyrazino[2,3-c]pyridazine is a heterocyclic compound characterized by a fused ring system that includes both pyrazine and pyridazine moieties. Its molecular formula is C6H4N4C_6H_4N_4, indicating it contains six carbon atoms, four hydrogen atoms, and four nitrogen atoms. The structure features a bicyclic arrangement that contributes to its unique chemical properties and biological activities. Pyrazino[2,3-c]pyridazine has garnered interest in various fields, particularly in medicinal chemistry due to its potential pharmacological applications.

  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions at the C-3 and C-4 positions of the pyridazine ring, allowing for the introduction of various substituents under appropriate conditions .
  • Oxidation: Pyrazino[2,3-c]pyridazine can be oxidized to introduce oxygen-containing functional groups, which may enhance its reactivity and biological profile.
  • Rearrangement Reactions: In some cases, pyrazino[2,3-c]pyridazine has been observed to undergo rearrangement reactions when reacted with isocyanic acid, leading to the formation of new derivatives such as hydantoins .

Research indicates that pyrazino[2,3-c]pyridazine exhibits significant biological activity. It has been studied for its potential as an inhibitor of various biological targets:

  • Antitumor Activity: Some derivatives of pyrazino[2,3-c]pyridazine have shown promising antitumor properties in vitro, indicating potential applications in cancer therapy.
  • Inhibitory Effects: Studies have reported its activity against specific enzymes such as cyclin-dependent kinases (CDKs) and Abelson kinase (ABL), which are crucial in cell cycle regulation and cancer progression .

Several synthetic routes have been developed for the preparation of pyrazino[2,3-c]pyridazine:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both pyrazine and pyridazine functionalities. This can be achieved through heating in the presence of catalysts or under acidic conditions.
  • Nucleophilic Substitution: The introduction of substituents at specific positions on the ring can be accomplished via nucleophilic substitution reactions, often employing various nucleophiles such as amines or alcohols .
  • Rearrangement Strategies: The compound can also be synthesized through rearrangement reactions involving other nitrogen-containing heterocycles under specific conditions.

Pyrazino[2,3-c]pyridazine finds applications in several areas:

  • Medicinal Chemistry: Due to its biological activity, it is being explored as a lead compound for developing new therapeutic agents against cancer and other diseases.
  • Fluorescent Probes: Its unique structure allows it to be used as a fluorescent probe in biochemical assays and imaging techniques.
  • Polymer Chemistry: Pyrazino[2,3-c]pyridazine derivatives are also being investigated as structural units in the synthesis of novel polymers with enhanced properties.

Studies on the interactions of pyrazino[2,3-c]pyridazine with biological macromolecules have revealed insights into its mechanism of action:

  • Binding Affinity: Research has shown that this compound can bind effectively to certain protein targets, influencing their activity and potentially altering cellular pathways.
  • Structure-Activity Relationships: Investigations into various derivatives have helped elucidate how modifications to the pyrazino[2,3-c]pyridazine structure affect its biological activity and interaction profiles.

Pyrazino[2,3-c]pyridazine shares structural similarities with several other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Pyrazolo[1,5-a]pyrimidineFused pyrazole-pyrimidineExhibits distinct electronic properties due to different ring systems.
Pyrazolo[3,4-b]quinolineFused pyrazole-quinolineKnown for its potent antimalarial activity.
Pyrido[2,3-d]pyrimidineFused pyridine-pyrimidineHas different pharmacological profiles compared to pyrazino compounds.
Pyrido[1,2-a]pyrazineFused pyridine-pyrazineDisplays unique reactivity patterns not seen in pyrazino compounds.

The uniqueness of pyrazino[2,3-c]pyridazine lies in its specific arrangement of nitrogen atoms within a fused bicyclic framework, which contributes to its distinct chemical behavior and biological activities compared to these similar compounds.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

132.043596145 g/mol

Monoisotopic Mass

132.043596145 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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